2'-Methoxy-3-phenylpropiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

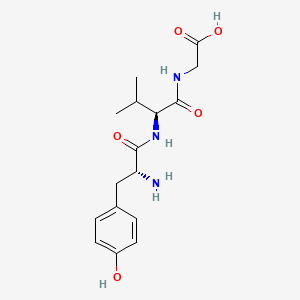

2’-Methoxy-3-phenylpropiophenone is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.3 .

Synthesis Analysis

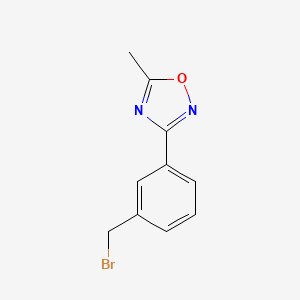

The synthesis of 2’-Methoxy-3-phenylpropiophenone involves the use of magnesium and m-bromoanisole to produce a Grignard reagent in a tetrahydrofuran (THF) solution under the catalytic action of aluminum . The Grignard reagent then reacts with propionitrile to produce 2’-Methoxy-3-phenylpropiophenone .Molecular Structure Analysis

The molecular structure of 2’-Methoxy-3-phenylpropiophenone is represented by the InChI code 1S/C16H16O2/c1-18-16-10-6-5-9-14(16)15(17)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 .科学的研究の応用

Palladium-catalyzed Arylation Reactions

2-Hydroxy-2-methylpropiophenone, a compound closely related to 2'-Methoxy-3-phenylpropiophenone, undergoes unique multiple arylation via C-C and C-H bond cleavages when treated with aryl bromides in the presence of a palladium catalyst, leading to the synthesis of complex organic compounds. This process illustrates the compound's potential as a precursor in synthesizing diverse organic molecules with high complexity and specificity (H. Wakui et al., 2004).

Spectral and Electronic Property Analysis

The structural, spectral, and electronic properties of newly synthesized compounds related to 2'-Methoxy-3-phenylpropiophenone have been investigated. These studies include density functional theory calculations, experimental spectroscopy, and molecular docking analysis, highlighting the compound's utility in the development of potential pharmacological agents (R. H. et al., 2021).

Synthesis and Crystal Structure Elucidation

Research into the synthesis and crystal structure of compounds structurally similar to 2'-Methoxy-3-phenylpropiophenone provides insights into their molecular configuration and the intermolecular hydrogen bonds that stabilize their structures. These studies are crucial for understanding the physicochemical properties of these compounds and their potential applications in material science and pharmacology (Xu Liang, 2009).

Green Chemistry Applications

The mechanical solvent-free synthesis of derivatives related to 2'-Methoxy-3-phenylpropiophenone demonstrates the effectiveness of green chemistry approaches in organic synthesis. This method offers advantages such as reduced reaction times, elimination of solvents, and enhanced product yields, emphasizing the role of 2'-Methoxy-3-phenylpropiophenone and its derivatives in sustainable chemistry practices (L. K. Amole et al., 2019).

Advanced Material Development

Research into the synthesis of novel polymeric materials using bisphenol monomers, including those derived from 2'-Methoxy-3-phenylpropiophenone, showcases the potential of these compounds in creating high-performance, crosslinkable, fully aromatic poly(aryl ether ketone)s. These materials exhibit excellent thermal stability and are suitable for various advanced applications, such as in the aerospace and automotive industries (Xigui Yue et al., 2007).

将来の方向性

While specific future directions for 2’-Methoxy-3-phenylpropiophenone are not mentioned in the available literature, it’s worth noting that phenolic compounds, which this compound is a part of, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . This suggests potential future directions in exploring its applications in these areas.

特性

IUPAC Name |

1-(2-methoxyphenyl)-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-18-16-10-6-5-9-14(16)15(17)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTAGTBBDQLYFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443456 |

Source

|

| Record name | 2'-METHOXY-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Methoxy-3-phenylpropiophenone | |

CAS RN |

22618-13-9 |

Source

|

| Record name | 2'-METHOXY-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。